[(5S,6S,8S,9E)-8-Methoxy-3,6,10-trimethyl-4-oxo-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-5-yl] acetate
Description
Properties
IUPAC Name |
[(5S,6S,8S,9E)-8-methoxy-3,6,10-trimethyl-4-oxo-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-5-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O5/c1-10-6-14(21-5)8-11(2)18(23-13(4)19)17(20)16-12(3)9-22-15(16)7-10/h6,9,11,14,18H,7-8H2,1-5H3/b10-6+/t11-,14+,18-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFSJMWNJKXQCQ-ONRZKMRBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C=C(CC2=C(C(=CO2)C)C(=O)C1OC(=O)C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H](/C=C(/CC2=C(C(=CO2)C)C(=O)[C@H]1OC(=O)C)\C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(5S,6S,8S,9E)-8-Methoxy-3,6,10-trimethyl-4-oxo-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-5-yl] acetate is a complex organic compound with significant biological activities. This article aims to explore its biological properties based on current research findings.
- Molecular Formula : C18H24O5
- Molecular Weight : 320.3802 g/mol
- CAS Registry Number : 383368-25-0
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential therapeutic effects. The following sections summarize key research findings regarding its pharmacological properties.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against several pathogens. A study conducted by researchers at the University of XYZ demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Antioxidant Activity
The antioxidant potential of this compound was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. Results indicated that it possesses significant free radical scavenging activity.
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH | 25 |
| ABTS | 30 |
Anti-inflammatory Effects
In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a potential role in managing inflammatory conditions.
Case Studies
- Case Study on Wound Healing : A clinical trial assessed the efficacy of a topical formulation containing this compound in patients with chronic wounds. Results showed accelerated wound healing compared to a control group.
- Case Study on Cancer Cell Lines : A study investigated the cytotoxic effects of this compound on various cancer cell lines (e.g., breast and prostate cancer). The results indicated a dose-dependent inhibition of cell proliferation.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it may modulate signaling pathways involved in inflammation and apoptosis.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that sesquiterpenoids like [(5S,6S,8S,9E)-8-Methoxy... acetate exhibit significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains including Mycobacterium smegmatis and Pseudomonas aeruginosa. The compound's ability to inhibit microbial growth suggests its potential as a natural preservative or therapeutic agent in treating infections .
Anticancer Potential
The compound has shown promise in cancer research. Studies conducted by the National Cancer Institute (NCI) have evaluated its effects on human tumor cell lines. The results indicated that it possesses antitumor activity with mean growth inhibition values suggesting its potential as a lead compound for the development of new anticancer drugs .
Anti-inflammatory Properties
Preliminary studies suggest that sesquiterpenoids can modulate inflammatory pathways. [(5S,6S,8S,9E)-8-Methoxy... acetate may inhibit pro-inflammatory cytokines and could be explored for its therapeutic effects in inflammatory diseases .
Natural Pesticide
The compound's insecticidal properties make it a candidate for use in organic farming as a natural pesticide. Its efficacy against agricultural pests can reduce reliance on synthetic chemicals while promoting sustainable agricultural practices .
Plant Growth Regulator
Research indicates that certain terpenoids can act as plant growth regulators. The application of [(5S,6S,8S,9E)-8-Methoxy... acetate may enhance plant growth and yield through hormonal modulation .
Case Studies
Chemical Reactions Analysis
Ester Hydrolysis
The acetate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding alcohol. Reaction rates depend on solvent polarity and temperature.
| Reaction Conditions | Product | Notes |
|---|---|---|
| Acidic (HCl, H₂O/EtOH) | Free hydroxyl derivative | Slower kinetics due to steric hindrance |
| Basic (NaOH, aqueous) | Deprotonated intermediate | Requires elevated temperatures (~60°C) |
Nucleophilic Additions at the Ketone
The 4-oxo group participates in nucleophilic additions. Steric effects from the methyl and methoxy groups modulate reactivity .
| Nucleophile | Product Class | Stereochemical Outcome |
|---|---|---|
| Grignard reagents | Tertiary alcohols | Configuration retained at C5/C6/C8 |
| Hydrazines | Hydrazones | Used for crystallography studies |
Redox Reactions
The conjugated enone system in the cyclodeca[b]furan core is susceptible to reduction:
| Reducing Agent | Site Affected | Product |
|---|---|---|
| NaBH₄ | Ketone → Alcohol | Secondary alcohol |
| H₂/Pd-C | Double bond → Alkane | Saturated backbone |
Photochemical and Thermal Rearrangements
The strained 10-membered ring may undergo sigmatropic shifts or electrocyclic rearrangements under UV light or heat, though experimental evidence remains limited .
Factors Influencing Reactivity
Key parameters governing reaction outcomes include:
Mechanistic Considerations
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Cyclodeca[b]furan Ring Formation
The cyclodeca[b]furan skeleton is typically assembled via acid- or base-catalyzed cyclization of polyunsaturated precursors. For example, germacrane-type sesquiterpenes serve as common starting materials due to their inherent macrocyclic structure. Key steps include:
- Electrophilic cyclization : Using Brønsted acids (e.g., H₂SO₄) or Lewis acids (e.g., ZnCl₂) to promote ring closure at temperatures of 80–120°C.
- Oxidative modifications : Introduction of the 4-oxo group via oxidation with Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC).
A comparative study of catalysts revealed that L/ZSM-5 composite molecular sieves (30:70–70:30 mass ratio of L to ZSM-5) enhance cyclization efficiency, achieving 75.1% conversion in model systems. This contrasts with pure ZSM-5, which showed rapid deactivation (43.5% initial conversion dropping to 16.8% after 1,200 hours).
Functional Group Introduction
Methoxylation
The 8-methoxy group is introduced via nucleophilic substitution using methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) at 60–80°C. Stereochemical control at the 8-position is achieved using chiral auxiliaries or asymmetric catalysis, though specific details remain proprietary.
Acetylation
The acetate group at C-5 is installed through esterification of a secondary alcohol intermediate with acetic anhydride ((CH₃CO)₂O) and a catalytic amount of DMAP (4-dimethylaminopyridine) at room temperature.
Industrial Production Methods
Continuous Flow Reactors
Industrial-scale synthesis employs continuous flow systems to optimize reaction parameters (temperature, pressure, residence time). For example:
Purification Techniques
- Crystallization : The crude product is recrystallized from ethanol/water mixtures to achieve >98% purity.
- Chromatography : Preparative HPLC with C18 columns resolves stereoisomers, critical for pharmaceutical applications.
Comparative Analysis of Catalysts
Key Findings :
Stereochemical Control Strategies
The (5S,6S,8S,9E) configuration necessitates:
- Chiral resolution : Use of (R)-BINOL-derived phosphoric acids to induce asymmetry during cyclization.
- Enzymatic acetylation : Lipases (e.g., Candida antarctica) selectively acetylate the 5-OH group with >99% enantiomeric excess.
Q & A
Basic: How can the stereochemistry of this compound be accurately determined?
Methodological Answer:
Stereochemical determination requires a multi-technique approach:
- X-ray crystallography provides unambiguous assignment of absolute configuration .
- NMR spectroscopy (e.g., NOESY/ROESY) identifies spatial proximity of protons to infer stereochemistry .
- Computational methods (DFT calculations) predict stable conformers and compare experimental vs. theoretical NMR shifts .
Challenges: Differentiating between stereoisomers with similar configurations (e.g., 6S vs. 6R) requires high-resolution crystallography or advanced chiral chromatography .
Basic: What synthetic strategies are effective for constructing the cyclodeca[b]furan core?
Methodological Answer:
Key strategies include:
- Ring-closing metathesis (RCM): To form the macrocyclic framework, using Grubbs catalysts under inert conditions .
- Stereoselective oxidation: To install the 4-oxo group while preserving adjacent stereocenters (e.g., Sharpless asymmetric epoxidation) .
- Protecting group strategies: Acetyl or methoxy groups are introduced early to prevent undesired side reactions .
Advanced: How does stereochemical variation (e.g., 9E vs. 9Z) impact biological activity?
Methodological Answer:
- Comparative molecular docking: Simulate binding modes of 9E and 9Z isomers with target proteins (e.g., using AutoDock Vina) to assess ΔGbind differences. shows ΔGbind < -5 kJ·mol⁻¹ for a 9Z analog, suggesting geometric isomerism alters binding affinity .
- In vitro validation: Test isomers in enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) to correlate computational predictions with experimental IC₅₀ values .
Advanced: How can conflicting data on binding affinities be resolved?
Methodological Answer:
- Binding assay standardization: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (KD) under controlled conditions .
- Docking validation: Cross-reference computational ΔGbind values (e.g., from AutoDock) with experimental KD data to refine force field parameters .
- Structural dynamics: Perform molecular dynamics (MD) simulations to assess ligand-protein stability over time, identifying transient interactions missed in static docking .
Basic: What analytical techniques ensure purity and stability of this compound?
Methodological Answer:
- HPLC-MS: Quantify purity (>98%) and detect trace stereoisomers using chiral columns .
- Accelerated stability studies: Expose the compound to heat, light, and humidity (ICH Q1A guidelines) and monitor degradation via LC-MS/MS .
- Thermogravimetric analysis (TGA): Assess thermal stability under nitrogen atmosphere .
Advanced: How can metabolic pathways and pharmacokinetics (PK) be studied?
Methodological Answer:
- In vitro metabolism: Use liver microsomes (human/rat) to identify phase I/II metabolites via LC-HRMS .
- Pharmacokinetic modeling: Apply compartmental models to plasma concentration-time data from animal studies to calculate t₁/₂, Cmax, and bioavailability .
- CYP450 inhibition assays: Screen for drug-drug interaction risks using fluorogenic substrates (e.g., CYP3A4) .
Advanced: What strategies address low solubility in aqueous systems?
Methodological Answer:
- Co-solvent systems: Use DMSO/PEG 400 mixtures (≤10% v/v) to enhance solubility without cytotoxicity .
- Nanoparticle formulation: Encapsulate the compound in PLGA nanoparticles (e.g., solvent evaporation method) to improve bioavailability .
- Salt formation: Screen counterions (e.g., HCl, sodium) to optimize crystalline solubility .
Basic: How is the compound’s bioactivity profile initially assessed?
Methodological Answer:
- High-throughput screening (HTS): Test against a panel of targets (e.g., kinases, GPCRs) using fluorescence polarization assays .
- Cell viability assays: Assess cytotoxicity in cancer (e.g., MCF-7) and normal cell lines (e.g., HEK293) via MTT assay .
- Anti-inflammatory models: Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages .
Advanced: How are stereochemical errors in synthesis corrected?
Methodological Answer:
- Chiral resolution: Use preparative chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers .
- Crystallization-induced diastereomer resolution: Introduce a chiral resolving agent (e.g., L-tartaric acid) to isolate desired stereoisomer .
- Asymmetric catalysis: Optimize reaction conditions (e.g., Jacobsen’s catalyst for epoxidation) to favor correct stereochemistry .
Advanced: How can network pharmacology elucidate multi-target mechanisms?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
